N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Generic thiazole-piperidine-benzamide analogs introduce regioisomeric uncertainty that skews SAR. This exact compound (CAS 1706284-35-6) provides a defined scaffold with direct thiazol-2-yl-piperidine linkage, para-CF3 benzamide anchor, and three-carbon amine spacer-three structural features that collectively govern logP, TPSA, and ligand efficiency for reproducible target engagement. • Para-CF3 group enables 19F NMR detection without radiolabeling. • Fragment-like MW (369.4 g/mol) supports fragment-elaboration workflows. • In stock for immediate global dispatch.

Molecular Formula C17H18F3N3OS
Molecular Weight 369.41
CAS No. 1706284-35-6
Cat. No. B2540792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide
CAS1706284-35-6
Molecular FormulaC17H18F3N3OS
Molecular Weight369.41
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H18F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-25-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24)
InChIKeyXSICPMNZVJWIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide: Identity & Procurement Profile


N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide is a synthetic small-molecule benzamide (C₁₇H₁₈F₃N₃OS; MW 369.4 g/mol) featuring a 1,3-thiazol-2-yl group directly attached to a piperidine ring, which is further linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety [1]. The compound is registered in PubChem (CID 90621622) and is commercially available from screening-compound suppliers such as Life Chemicals (catalog F6446-1140), indicating its primary use as a research tool or screening library component rather than a fully characterized drug candidate [2]. Its structure places it within the broader class of thiazole–piperidine–benzamide hybrids, a scaffold that has been explored in programs targeting histone deacetylases (HDACs) and other therapeutically relevant enzymes [3].

Research screening compound for hit discovery
Thiazole–piperidine–benzamide scaffold for HDAC SAR exploration
Commercially available from screening suppliers

N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide: Why Analogs Cannot Substitute Without Validation


Compounds within the thiazole–piperidine–benzamide family are frequently treated as interchangeable screening entities; however, even subtle structural alterations produce divergent physicochemical and pharmacological profiles that directly impact assay outcomes. For the target compound, three critical features—(i) direct thiazol-2-yl attachment to the piperidine nitrogen (versus a methylene-spaced thiazol-4-yl variant), (ii) para-CF₃ substitution on the benzamide ring (versus meta-CF₃ or non-fluorinated analogs), and (iii) the specific three-carbon exocyclic amine linkage—collectively govern molecular shape, lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Generic substitution with a closely related analog that alters any one of these features can shift logP by ≥0.5 units, modify TPSA, and change rotatable bond count, all of which influence membrane permeability, target engagement, and off-target binding. Consequently, procurement of the exact compound is mandatory for reproducible SAR exploration, assay calibration, or hit-validation workflows [2].

! Thiazol-2-yl attachment vs. methylene-spaced analog may shift logP by ≥0.5 units, altering permeability.
! para-CF₃ substitution modifies electronic and metabolic profile vs. meta-CF₃ isomer.
! N-aryl piperidine linkage reduces basicity (ΔpKa ~2–4), altering protonation state and distribution.

N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence


Molecular Size & Lipophilicity Advantage vs. Thiazol-4-ylmethyl Analog

The target compound possesses a molecular weight of 369.4 g/mol, which is 14 Da lower than the closely related analog N-{[1-(1,3-thiazol-4-ylmethyl)piperidin-3-yl]methyl}-3-(trifluoromethyl)benzamide (MW 383.4 g/mol) [1]. This MW difference arises because the target compound lacks the methylene spacer between the piperidine nitrogen and the thiazole ring and contains a para-CF₃ rather than meta-CF₃ group. The lower MW translates into a reduced heavy-atom count (25 vs. 26) and a measurably superior ligand efficiency index (LEI) if potency is held constant, a parameter critical for fragment-to-lead and lead-optimization programs [2].

MW & Heavy Atoms
Reported
Target: 369.4 g/mol (25 HA)
Analog: 383.4 g/mol (26 HA)
Supports fragment-to-lead evaluation metrics
ΔMW 14 Da; 1 fewer heavy atom
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Lipophilicity Profile vs. 2-Ethoxy and 2-Bromo Analogs

The target compound exhibits a computed XLogP3 of 4, placing it at the upper boundary of desirable lipophilicity for orally bioavailable compounds (Lipinski's rule of five threshold for logP ≤ 5) [1]. In contrast, the 2-ethoxy-substituted analog (CAS 1788845-92-0) bears a polar ethoxy group at the ortho position of the benzamide ring, which reduces logP (estimated reduction of approximately 0.5–1.0 log unit based on fragment-based π-value contributions: ethoxy π ≈ +0.38 vs. H π = 0, but the ortho-ethoxy benzamide introduces intramolecular hydrogen bonding that further lowers effective lipophilicity). The para-CF₃ group of the target compound is strongly electron-withdrawing (Hammett σₚ = +0.54) and lipophilic (π = +0.88), providing a distinct balance of electronic and hydrophobic character not replicated by ethoxy or halo-substituted analogs [2].

Lipophilicity (XLogP3)
Class-level
Target XLogP3 = 4 (para-CF₃ π +0.88)
2-Ethoxy est. XLogP3 ~3.0–3.5
Distinct lipophilicity may affect permeability and binding
Fragment-based π estimates; class-level inference
Physicochemical Profiling ADME Prediction Lipophilicity

Hydrogen-Bonding and TPSA Profile

The target compound has a computed topological polar surface area (TPSA) of 73.5 Ų, a single hydrogen-bond donor (the amide NH), and seven hydrogen-bond acceptors (the amide carbonyl, thiazole nitrogen and sulfur, piperidine nitrogen, and three fluorine atoms) [1]. This HBD/HBA profile positions the compound within the favorable range for oral absorption (TPSA < 140 Ų) but above the typical CNS penetration threshold (TPSA < 60–70 Ų). In comparison, the closest commercially available analog with a published TPSA—the 2-ethoxy derivative—is estimated to have a TPSA of approximately 68–70 Ų (due to replacement of one fluorine atom set with an ether oxygen, which contributes less to PSA than the CF₃ group). The target compound's higher TPSA arises from the trifluoromethyl group, whose three fluorine atoms collectively contribute approximately 8–10 Ų more to PSA than a single ethoxy oxygen [2].

TPSA & H-Bond Profile
Class-level
Target TPSA 73.5 Ų (HBD 1, HBA 7)
2-Ethoxy est. TPSA ~68–70 Ų
TPSA difference may influence passive permeability
Estimates from fragment analysis; may affect CNS exposure
Drug-Likeness Membrane Permeability CNS Multiparameter Optimization

Para-CF₃ versus Meta-CF₃ Benzamide Substitution

The target compound bears the trifluoromethyl group at the para position of the benzamide ring, whereas the commercially available comparator N-{[1-(1,3-thiazol-4-ylmethyl)piperidin-3-yl]methyl}-3-(trifluoromethyl)benzamide places CF₃ at the meta position [1]. Para-substitution places the CF₃ group para to the benzamide carbonyl, reinforcing the electron-withdrawing character of the amide and lowering the pKₐ of the amide NH (estimated ΔpKₐ ≈ −0.3 to −0.5 units relative to meta-CF₃ based on Hammett σₚ = +0.54 vs. σₘ = +0.43) [2]. This electronic difference modulates hydrogen-bond donor strength and can alter target-binding thermodynamics. Moreover, para-CF₃ benzamides are known to exhibit different oxidative metabolism profiles compared to meta-CF₃ isomers, as CYP450-mediated oxidation at the para position is sterically blocked by the CF₃ group, potentially reducing metabolic liability at that site [3].

CF₃ Substitution Position
Class-level
para-CF₃ (σₚ +0.54)
meta-CF₃ (σₘ +0.43)
Regioisomeric CF₃ alters electronic and metabolic profile
Estimated ΔpKa –0.3 to –0.5; CYP differences
Regioisomer Differentiation Metabolic Stability Structure-Activity Relationship

Rotatable Bond Count and Molecular Flexibility

The target compound contains four rotatable bonds (the benzamide–CH₂–piperidine linkage), as computed by PubChem [1]. The closest comparator with a thiazol-4-ylmethyl spacer contains an additional rotatable bond (five total) due to the methylene inserted between the piperidine nitrogen and the thiazole ring. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid target, reducing the net free energy of binding [2]. Therefore, even in the absence of experimental IC₅₀ or Kd data, the target compound is thermodynamically advantaged over the methylene-spaced analog for binding to targets that prefer a constrained ligand conformation.

Rotatable Bonds
Class-level
4 rotatable bonds
Lower flexibility may reduce entropic penalty upon binding
vs. 5 in methylene-spaced analog; ΔΔG ~0.5–1.5 kcal/mol
Conformational Analysis Binding Thermodynamics Ligand Efficiency

N-Aryl vs. N-Alkyl Piperidine Basicity Difference

In the target compound, the thiazol-2-yl group is directly attached to the piperidine nitrogen, forming an N-aryl-type linkage. This contrasts with the closest analog, in which a methylene spacer separates the piperidine nitrogen from a thiazol-4-yl group (an N-alkyl linkage) . The direct N-aryl connection withdraws electron density from the piperidine nitrogen via resonance, reducing its basicity (estimated conjugate acid pKₐ ≈ 5–6 for N-aryl piperidine vs. pKₐ ≈ 8–9 for N-alkyl piperidine) [1]. This shift of approximately 2–4 pKₐ units alters the protonation state at physiological pH: the N-aryl piperidine is predominantly neutral, whereas the N-alkyl piperidine is partially protonated. Differential protonation affects membrane permeability, lysosomal trapping, and interaction with targets that require a neutral or charged amine [2].

Piperidine Basicity
Class-level
Target: N-aryl, pKa ~5–6
Analog: N-alkyl, pKa ~8–9
Protonation state shift may affect permeability and target engagement
ΔpKa ~2–4; ~20–40% protonation difference at pH 7.4
Heterocyclic Chemistry Amine Basicity Target Recognition

N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide: Research and Discovery Applications


Fragment-Based and Ligand-Efficiency-Driven Lead Discovery

With a molecular weight of 369.4 g/mol and only 25 heavy atoms, this compound is positioned within the fragment-like space (typically MW < 300 Da for strict fragments, but acceptable in fragment-elaboration collections). The lower MW and reduced rotatable-bond count relative to methylene-spaced analogs provide a measurable ligand-efficiency advantage, making it a suitable starting point for fragment-growing or fragment-linking strategies where every heavy atom must contribute to binding affinity [1]. Its para-CF₃ benzamide moiety serves as a robust, metabolically stable anchor that can be elaborated through structure-based design.

HDAC Inhibitor Scaffold Exploration and Chemical Probe Development

Piperidine–thiazole–benzamide hybrids have been validated as HDAC inhibitor scaffolds in the peer-reviewed medicinal chemistry literature, with demonstrated potency improvements exceeding 1000-fold through iterative optimization [2]. The target compound's N-aryl thiazole–piperidine linkage and para-CF₃ substitution pattern represent a distinct chemotype within this class, accessible for systematic SAR exploration around the benzamide zinc-binding group, the piperidine linker, and the thiazole surface-recognition element.

Physicochemical Profiling and ADME Model Compound Studies

The compound's well-defined computed properties—XLogP3 = 4, TPSA = 73.5 Ų, HBD = 1, HBA = 7, and a single ionizable center of reduced basicity—make it a useful model compound for calibrating in silico ADME prediction models or for experimental validation of permeability, solubility, and metabolic stability assays [3]. Its para-CF₃ group provides a strong ¹⁹F NMR handle for quantitative detection in biological matrices without the need for radiolabeling.

Negative Control and Chemogenomic Profiling for Thiazole-Piperidine Target Class

Given the absence of published potent activity against any single target, the compound may serve as a negative control or a chemical-probe precursor in chemogenomic profiling panels that evaluate thiazole–piperidine–benzamide derivatives across a broad array of targets (kinases, GPCRs, epigenetic enzymes). Its distinct regioisomeric and linkage identity ensures that any observed biological signal is attributable to the specific pharmacophore rather than to a generic class effect [4].

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Fragment-like core; low rotatable bond count
Ligand efficiency and entropic binding evaluation
HDAC Inhibitor Scaffold SAR
Thiazole–piperidine–benzamide chemotype
Zinc-binding group and surface recognition optimization
ADME Model Compound Studies
Defined XLogP3, TPSA, HBD/HBA profile
In silico ADME prediction; ¹⁹F NMR detection
Negative Control / Chemogenomic Profiling
Distinct regioisomeric and linkage identity
Target-class selectivity and background signal attribution
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